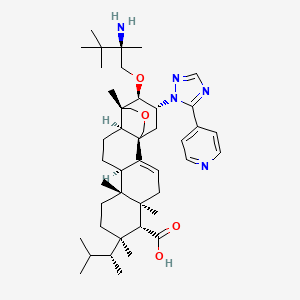

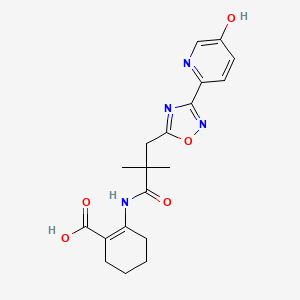

![molecular formula C26H29N5O2 B609165 N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide CAS No. 1638957-17-1](/img/structure/B609165.png)

N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ML395, also known as VU0468809, is a potent PLD2 inhibitor. ML39 showed potent antiviral activity. ML395 (VU0468809), a potent, >80-fold PLD2 selective allosteric inhibitor (cellular PLD1, IC50 >30,000 nM; cellular PLD2, IC50 =360 nM). Moreover, ML395 possesses an attractive in vitro DMPK profile, improved physiochemical properties, ancillary pharmacology (Eurofins Panel) cleaner than any other reported PLD inhibitor, and has been found to possess interesting activity as an antiviral agent in cellular assays against a range of influenza strains (H1, H3, H5 and H7).

Applications De Recherche Scientifique

Receptor Affinity and Agonist Activity

- Research has shown the potential of similar triazaspirodecanone compounds in acting as high-affinity ligands for specific receptors like the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and moderate to good selectivity, behaving as full agonists in biochemical assays (Röver et al., 2000).

Antimicrobial Activity

- Synthesized variants of triazaspiro[4.5]decanone compounds have shown antimicrobial properties. For example, specific oxazin analogs of thio-4-azaspiro[4.5]decan-3-one demonstrated moderate to good antimicrobial activity against various microbes (Singh et al., 2021).

Chemical Structure and Transformation Studies

- Studies on the chemical structure and transformations of triazaspiro[4.5]decanone derivatives have documented phenomena such as piperidine to pyrrolidine ring transformation, highlighting the chemical versatility and reactivity of these compounds (Ambrožič et al., 1998).

Receptor Antagonist Properties

- Certain triazaspirodecanone derivatives have been identified as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds show promising activity and selectivity in various assays and models, highlighting their potential therapeutic applications (Smith et al., 1995).

Anti-Leukemic Activity

- Some triazaspiro[4.5]decanone derivatives have been synthesized and evaluated for their cytotoxic potential against human leukemia cell lines. This suggests a potential role in cancer research and therapy (Guillon et al., 2020).

Isoform-Selective Inhibitor for Phospholipase D

- Certain N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides have been discovered as isoform-selective small molecule inhibitors for Phospholipase D2, demonstrating significant selectivity and potency. This highlights its potential in therapeutic applications, particularly in the treatment of cancer (Lavieri et al., 2010).

Propriétés

Numéro CAS |

1638957-17-1 |

|---|---|

Nom du produit |

N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide |

Formule moléculaire |

C26H29N5O2 |

Poids moléculaire |

443.551 |

Nom IUPAC |

N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C26H29N5O2/c32-24(23-8-7-21-5-1-2-6-22(21)16-23)28-12-15-30-13-9-26(10-14-30)25(33)29-19-31(26)18-20-4-3-11-27-17-20/h1-8,11,16-17H,9-10,12-15,18-19H2,(H,28,32)(H,29,33) |

Clé InChI |

VBJYNYMKFQGJCH-UHFFFAOYSA-N |

SMILES |

C1CN(CCC12C(=O)NCN2CC3=CN=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ML395; ML-395; ML 395; VU0468809; VU-0468809; VU 0468809. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

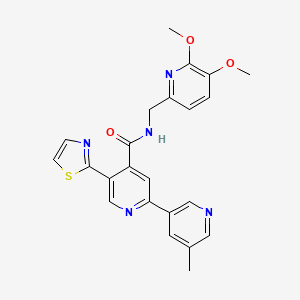

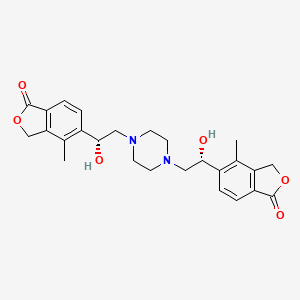

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)

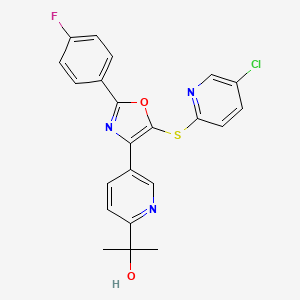

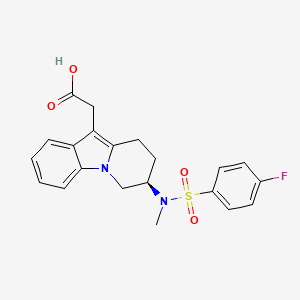

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)

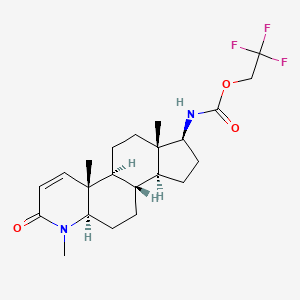

![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)

![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)